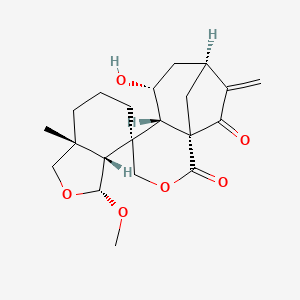
IKK-2 Inhibitor VIII
Vue d'ensemble
Description
IKK-2 Inhibitor VIII, also known as 2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(4-piperidinyl)-3-pyridinecarbonitrile or ACHP, is a small molecule that controls the biological activity of IKK-2 . It is primarily used for inflammation and immunology applications .
Molecular Structure Analysis
The empirical formula of this compound is C21H24N4O2 . The molecular weight is 364.44 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
This compound is a selective inhibitor of IKK-2 activity . It has little effect towards IKK-3, Syk, and MKK4 . It exhibits good aqueous solubility and potent activity in various cellular assays in vitro .Physical And Chemical Properties Analysis
This compound is a yellow solid . It is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .Applications De Recherche Scientifique
IKK-2 Inhibitor and Arthritis
IKK-2 inhibitors, such as PHA-408, have shown potential in treating arthritis. PHA-408, a novel and highly selective IKK-2 inhibitor, has been effective in suppressing inflammation-induced cellular events and joint pathology in arthritis-relevant cells and animal models without adverse effects at maximally efficacious doses. This suggests a promising role for IKK-2 inhibitors in arthritis therapy (Mbalaviele et al., 2009).
IKK-2 Inhibition in Cancer
IKK-2 inhibitors have been studied for their potential in cancer therapy. For example, the use of IKK-2 inhibitor ML120B in combination with vincristine showed a synergistic effect in enhancing cytotoxicity in lymphoma cells, suggesting a role in cancer treatment (Al-Katib et al., 2010). Additionally, BMS-345541, an IKKβ inhibitor, induced apoptosis in melanoma cells through mitochondria-mediated pathways, demonstrating potential as a melanoma therapy (Yang et al., 2006).
Role in Inflammatory Diseases
IKK-2 inhibitors have shown efficacy in various inflammatory diseases. A selective IKK-2 inhibitor, TPCA-1, significantly reduced proinflammatory cytokines and antigen-induced T cell proliferation in a murine model of collagen-induced arthritis, suggesting its utility in treating inflammatory conditions (Podolin et al., 2005).
Application in Pain Management
Specific inhibition of IKK-2 reduced hyperalgesia in both inflammatory and neuropathic pain models in rats. This suggests that IKK-2 inhibitors could be a novel drug target for treating pathological pain and inflammation (Tegeder et al., 2004).
IKK-2 Inhibitors in Other Diseases
IKK-2 inhibitors have also been explored in other conditions. For instance, the IKK-2 inhibitor BMS-345541 augmented graft survival in a murine model of cardiac graft rejection when combined with suboptimal immunosuppression, suggesting its potential in transplant medicine (Townsend et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYAMWAKDKEKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735341 | |
| Record name | (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
406209-26-5 | |
| Record name | (6E)-2-Amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-(piperidin-4-yl)-1,6-dihydropyridine-3-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)








